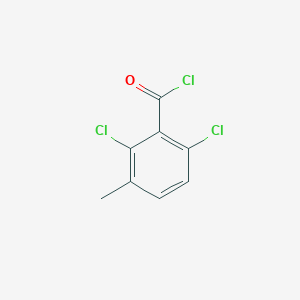
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a piperidine ring with a tetrahydropyrimidine core, making it a versatile candidate for chemical modifications and functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a piperidine derivative with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for versatile chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H15N3O4 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2,4-dioxo-1-(piperidin-3-ylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c15-9-8(10(16)17)6-14(11(18)13-9)5-7-2-1-3-12-4-7/h6-7,12H,1-5H2,(H,16,17)(H,13,15,18) |
Clave InChI |
OAYDIGSJJUXKBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN2C=C(C(=O)NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate](/img/structure/B14883760.png)
![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)
![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)
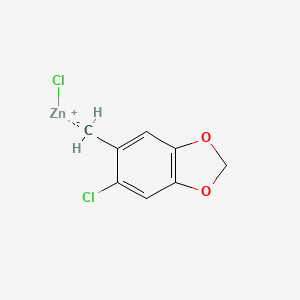
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
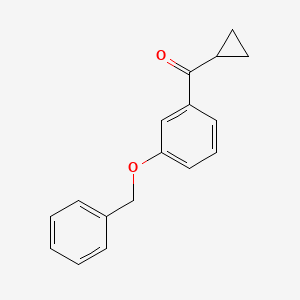
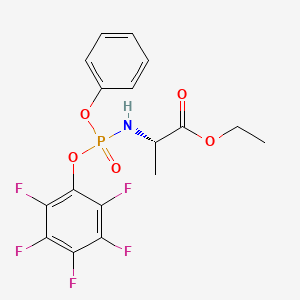
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)

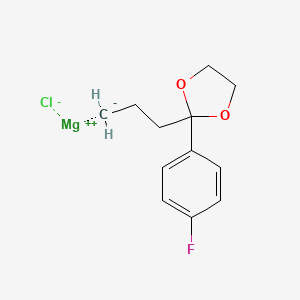

![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
